molecular formula C8H4Br2N2 B1659771 5,8-Dibromo-1,7-naphthyridine CAS No. 67967-19-5

5,8-Dibromo-1,7-naphthyridine

Cat. No.: B1659771
CAS No.: 67967-19-5
M. Wt: 287.94 g/mol
InChI Key: QVCKKABTOIEHQD-UHFFFAOYSA-N
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Description

5,8-Dibromo-1,7-naphthyridine: is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two bromine atoms at the 5th and 8th positions of the 1,7-naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromo-1,7-naphthyridine typically involves the bromination of 1,7-naphthyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of brominating agents to ensure safety and efficiency. The product is then purified through crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 5,8-Dibromo-1,7-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form carbon-carbon bonds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., potassium carbonate).

    Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), bases (e.g., potassium carbonate), and solvents (e.g., toluene, dimethylformamide).

    Reduction Reactions: Palladium on carbon (Pd/C), hydrogen gas, and solvents (e.g., ethanol).

Major Products:

    Substitution Reactions: Substituted naphthyridines with various functional groups.

    Coupling Reactions: Biaryl or diaryl naphthyridines.

    Reduction Reactions: 1,7-naphthyridine.

Scientific Research Applications

5,8-Dibromo-1,7-naphthyridine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer, antiviral, and antibacterial agents.

    Material Science: It is used in the development of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 5,8-Dibromo-1,7-naphthyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The exact molecular pathways involved vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

    1,5-Naphthyridine: Another isomer of naphthyridine with nitrogen atoms at the 1st and 5th positions.

    1,6-Naphthyridine: An isomer with nitrogen atoms at the 1st and 6th positions.

    1,8-Naphthyridine: An isomer with nitrogen atoms at the 1st and 8th positions.

Uniqueness: 5,8-Dibromo-1,7-naphthyridine is unique due to the presence of bromine atoms at the 5th and 8th positions, which imparts distinct reactivity and biological activity compared to other naphthyridine isomers. The bromine atoms enhance its ability to participate in halogen bonding and substitution reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

5,8-dibromo-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCKKABTOIEHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=C2Br)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498387
Record name 5,8-Dibromo-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67967-19-5
Record name 1,7-Naphthyridine, 5,8-dibromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67967-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Dibromo-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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